

The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The **1,2-benzisothiazole** scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective applications. This technical guide provides an in-depth overview of the biological activities of **1,2-benzisothiazole** compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

1,2-Benzisothiazole derivatives have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[1][2] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is influenced by their lipophilicity.[1]

Quantitative Antimicrobial Data

Compound Type	Target Organism(s)	Activity Metric (e.g., MIC)	Reference(s)
N-arylalkanoic and N- aryloxyalkanoic acid derivatives of 1,2- benzisothiazolin-3-one	Gram-positive bacteria	Potencies 10-20 times higher than 1,2- benzisothiazolin-3-one	[1]
1,2-Benzisothiazolin- 3-ones	Gram-positive microorganisms, yeasts, dermatophytes	Potent and broad activity	[2]
Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole	Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)	Good antibacterial activity	[4]
Benzenesulfonylurea derivative 9	Madurella mycetomatis, dermatophytes (Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.)	Marked antimycotic action	[4]
Various 1,2- benzothiazine derivatives	Bacillus subtilis, Staphylococcus aureus	MIC range: 25–600 μg/mL; MBC range: 25–600 μg/mL	[5]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.

- Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. A few
 colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent
 to a 0.5 McFarland standard. This suspension is then diluted to the final working
 concentration.
- Preparation of Microtiter Plates: The **1,2-benzisothiazole** compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.
- Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[5]

Enzyme Inhibition

A significant area of research for **1,2-benzisothiazole** derivatives is their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases from cancer to viral infections.

Quantitative Enzyme Inhibition Data

Compound Class	Target Enzyme	IC50 Value	Reference(s)
1,2-Benzisothiazol-3- one derivatives	Caspase-3	Nanomolar range (e.g., 1.15 nM for compound 5i)	[6][7][8]
Benzisothiazolone derivatives	HIV-1 Reverse Transcriptase (RT) RNase H	< 1.0 μM to 2.5 ± 0.2 μM	[6][9][10]
Benzisothiazolone derivatives	HIV-1 RT DNA Polymerase	~1 to 6 μM	[6][9]
1,2-Benzisothiazol-3- one 1,1-dioxide derivatives	Human Mast Cell Tryptase	0.064 μM to 0.85 μM	[11]
Benzothiazole derivatives	Acetylcholinesterase (AChE)	IC50 of 23.4 \pm 1.1 nM for compound 4f	[12]
Benzothiazole derivatives	Monoamine Oxidase B (MAO-B)	IC50 of 40.3 ± 1.7 nM for compound 4f	[12]
Benzothiazolone derivatives	Butyrylcholinesterase (BChE)	IC50 of 1.21 μM for compound M13	[13]

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of caspase-3, a key enzyme in the apoptotic pathway.

- Cell Lysis: Cells are cultured and then lysed to release their contents, including caspase-3.
 The protein concentration of the lysate is determined.
- Enzyme Reaction Setup: In a 96-well plate, the cell lysate (containing 50-200 μg of protein) is added to a reaction buffer.
- Inhibitor Addition: The **1,2-benzisothiazole** compound to be tested is added to the wells at various concentrations.

- Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 μM).
- Incubation: The plate is incubated at 37°C for 1-2 hours.
- Data Analysis: The absorbance is measured at 400-405 nm using a microplate reader. The
 percentage of inhibition is calculated by comparing the absorbance of samples with and
 without the inhibitor.[6]

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay

This fluorescence-based assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

- Reaction Mixture Preparation: A reaction mix containing buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000) is prepared.
- Component Addition: In a 96-well plate, the reaction mix, the **1,2-benzisothiazole** inhibitor at the desired concentration, and a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate are added.
- Enzyme Addition: The reaction is initiated by adding the HIV-1 RT enzyme.
- Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.
- Reaction Termination: The reaction is stopped by adding 0.5 M EDTA.
- Data Analysis: Fluorescence intensity is measured (excitation at 490 nm and emission at 528 nm). The percent inhibition is calculated by comparing the fluorescence of samples with and without the inhibitor.[6]

Anticancer Activity

The **1,2-benzisothiazole** scaffold is a promising pharmacophore for the development of novel anticancer agents.[14][15] Derivatives have shown cytotoxic activity against a variety of cancer

cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and anti-angiogenesis.[14]

Quantitative Anticancer Data

Compound/Derivati ve	Cancer Cell Line(s)	IC50/GI50 Value	Reference(s)
Substituted bromopyridine acetamide benzothiazole derivative 29	SKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver)	1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively	[17][19]
Benzothiazole derivative 9p	60 human cancer cell lines	Average GI50 of 0.38 μΜ	[16]
Naphthalimide derivative 66	HT-29 (colon), A549 (lung), MCF-7 (breast)	$3.72 \pm 0.3 \mu\text{M}, 4.074 \pm 0.3 \mu\text{M}, 7.91 \pm 0.4 \mu\text{M}, \text{respectively}$	[17]
Naphthalimide derivative 67	HT-29 (colon), A549 (lung), MCF-7 (breast)	3.47 ± 0.2 μM, 3.89 ± 0.3 μM, 5.08 ± 0.3 μM, respectively	[17]
6-nitro, benzylidene with p-F (4a)	HepG2 (liver), MCF-7 (breast), HCT-116 (colon)	7.92 μM, 3.84 μM, 5.61 μM, respectively	[15]

Anti-inflammatory Activity

Certain **1,2-benzisothiazole** and related **1,2-benzothiazine** derivatives have demonstrated significant anti-inflammatory and analgesic properties.[15][20][21][22][23] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data

Compound Series	In Vivo/In Vitro Model	Activity	Reference(s)
3-(4-alkyl/aryl-2- thiazolyl)/1,2- benzisothiazoles	Carrageenan-induced rat paw edema	Excellent anti- inflammatory activity	[20]
Benzothiazole derivatives with benzenesulphonamid e and carboxamide	Carrageenan-induced rat paw edema	Up to 80% inhibition	[24]
1,2-benzothiazine derivatives	COX-1 and COX-2 inhibition assay	Some compounds showed higher selectivity for COX-2 over COX-1 compared to meloxicam	[21]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

- Animal Preparation: Rats are fasted overnight before the experiment.
- Compound Administration: The test compounds (1,2-benzisothiazole derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
- Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
- Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20][24]

Antiviral Activity

Derivatives of **1,2-benzisothiazole** have been investigated for their antiviral properties against a range of viruses, including HIV, Dengue virus, and Herpes Simplex Virus (HSV).[9][10][25] [26][27]

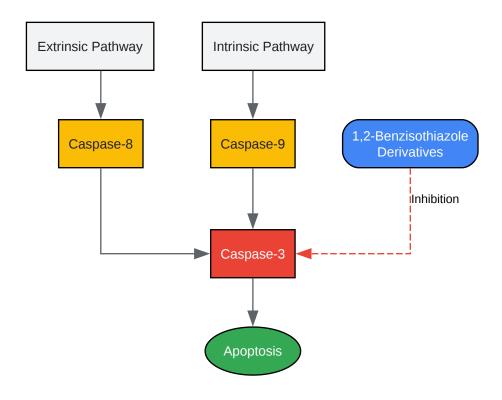
Quantitative Antiviral Data

Compound/Derivati ve	Target Virus/Enzyme	Activity Metric (EC50/IC50)	Reference(s)
2-(4-methyl-3- (piperidin-1- ylsulfonyl)phenyl)benz o[d]isothiazol-3(2H)- one (1)	HIV-1	EC50 of 1.68 ± 0.94 μΜ	[9][10]
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2)	HIV-1	EC50 of 2.68 ± 0.54 μΜ	[9][10]
2-(2- chlorophenyl)benzo[d] isothiazol-3(2H)-one	Dengue virus serotype-2 (DENV-2) NS2BNS3 protease	Micromolar IC50 range	[26]
2-(2,6- dichlorophenyl)benzo[d]isothiazol-3(2H)-one	Dengue virus serotype-2 (DENV-2) NS2BNS3 protease	Micromolar IC50 range	[26]
3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione	Vaccinia virus	Highest selective effect among tested compounds	[25]

Neuroprotective Activity

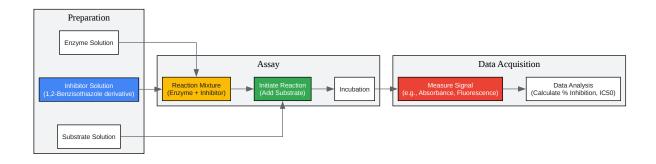
Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[28][29] Their

mechanisms of action can include the modulation of antioxidant enzymes like catalase and inhibition of acetylcholinesterase.[12][28]

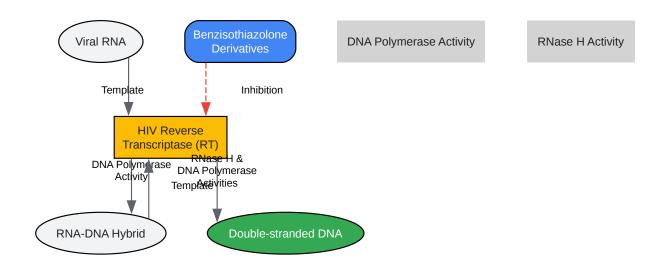

Quantitative Neuroprotective Data

Compound Series/Derivative	Bioactivity	Observation	Reference(s)
Benzothiazole analogs (6a, 6b, 6c, 6d, 7a)	Catalase modulation	Enhanced catalase activity up to 90% in U87MG cells under H2O2-induced stress	[28]
Benzothiazole- isothiourea derivative 3t	Multi-target activity for Alzheimer's	Showed the best anti- Aβ1-42 aggregation and inhibitory AChE activity in the series	[29]

Signaling Pathways and Experimental Workflows


The biological effects of **1,2-benzisothiazole** compounds are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and typical experimental workflows.

Click to download full resolution via product page


Caption: Apoptosis signaling pathway highlighting Caspase-3 inhibition.

Click to download full resolution via product page

Caption: General workflow for an in vitro enzyme inhibition assay.

Click to download full resolution via product page

Caption: Inhibition of HIV-1 Reverse Transcriptase activities.

Conclusion

The **1,2-benzisothiazole** core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the therapeutic potential of its derivatives. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of **1,2-benzisothiazole** compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one:

Foundational & Exploratory

QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. benchchem.com [benchchem.com]
- 16. daneshyari.com [daneshyari.com]
- 17. Benzothiazole derivatives as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. flore.unifi.it [flore.unifi.it]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]

- 23. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. |
 Semantic Scholar [semanticscholar.org]
- 26. Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease [mdpi.com]
- 27. Benzothiazoles as potential antiviral agents PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215175#biological-activity-of-1-2-benzisothiazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com